molecular formula C13H16N2O3 B11864706 5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one

5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one

Cat. No.: B11864706
M. Wt: 248.28 g/mol
InChI Key: XOYJRZSFLOPBOB-UHFFFAOYSA-N
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Description

5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one is a heterocyclic compound that contains a spiro linkage between a piperidine ring and a pyrano[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one can be achieved through multi-component reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile in the presence of an ionic liquid such as [bmim]BF4 at elevated temperatures . Another approach involves the use of a Knoevenagel condensation followed by cyclization under refluxing conditions with methanol and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methoxyspiro[piperidine-4,2’-pyrano[3,2-c]pyridin]-4’(3’H)-one is unique due to its specific structural features, including the methoxy group and the spiro linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

5-methoxyspiro[3H-pyrano[3,2-c]pyridine-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H16N2O3/c1-17-12-11-9(16)8-13(3-6-14-7-4-13)18-10(11)2-5-15-12/h2,5,14H,3-4,6-8H2,1H3

InChI Key

XOYJRZSFLOPBOB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C1C(=O)CC3(O2)CCNCC3

Origin of Product

United States

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